molecular formula C10H10N2O3 B1497098 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one

Cat. No.: B1497098
M. Wt: 206.2 g/mol
InChI Key: UXLPQLLSAGVPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with ethyl glyoxalate under specific conditions. The reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product. Common reagents used in this synthesis include catalysts such as copper (Cu) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group may enhance its solubility and interaction with certain molecular targets compared to its methoxy-substituted counterparts .

Properties

IUPAC Name

7-ethoxy-6-hydroxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-9-4-7-6(3-8(9)13)10(14)12-5-11-7/h3-5,13H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLPQLLSAGVPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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